molecular formula C16H20N2O2S B6699100 N-(2-benzyl-3-hydroxy-2-methylbutyl)-1,3-thiazole-4-carboxamide

N-(2-benzyl-3-hydroxy-2-methylbutyl)-1,3-thiazole-4-carboxamide

Cat. No.: B6699100
M. Wt: 304.4 g/mol
InChI Key: LUXUXXBFDBMFBN-UHFFFAOYSA-N
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Description

N-(2-benzyl-3-hydroxy-2-methylbutyl)-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a carboxamide group, and a benzyl-substituted hydroxy-methylbutyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-benzyl-3-hydroxy-2-methylbutyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-12(19)16(2,8-13-6-4-3-5-7-13)10-17-15(20)14-9-21-11-18-14/h3-7,9,11-12,19H,8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXUXXBFDBMFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(CC1=CC=CC=C1)CNC(=O)C2=CSC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-3-hydroxy-2-methylbutyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Benzyl-Substituted Hydroxy-Methylbutyl Side Chain: This step involves the alkylation of the thiazole carboxamide with a benzyl-substituted hydroxy-methylbutyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-3-hydroxy-2-methylbutyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(2-benzyl-3-hydroxy-2-methylbutyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzyl-3-hydroxy-2-methylbutyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R)-2-benzyl-3-hydroxy-2-methylbutyl]-4-(3-methyl-2,5-dioxoimidazolidin-1-yl)butanamide
  • (3-{[(2-Benzyl-3-hydroxy-2-methylbutyl)amino]methyl}phenyl)boronic acid

Uniqueness

N-(2-benzyl-3-hydroxy-2-methylbutyl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

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